5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a chemical compound characterized by its pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 1H-pyrazole under specific conditions. The reaction can be facilitated by using coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyrazole and pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are investigated for their biological activity against various targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are studied for their anti-inflammatory, analgesic, and antipyretic properties. Some derivatives have shown promise in preclinical studies for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industry, this compound is used in the development of new materials and chemicals. Its derivatives are incorporated into products such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)benzoic acid
2-(1H-pyrazol-1-yl)nicotinic acid
4-(1H-pyrazol-1-yl)benzoic acid
Uniqueness: 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with molecular targets differently compared to its analogs.
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Properties
CAS No. |
1428929-53-6 |
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Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyrazol-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H,(H,13,14) |
InChI Key |
LOGIIKIQHYALIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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